molecular formula C11H18N2O B13022019 2-Aminoadamantane-2-carboxamide

2-Aminoadamantane-2-carboxamide

Cat. No.: B13022019
M. Wt: 194.27 g/mol
InChI Key: XUXCZQPJNQAHMK-UHFFFAOYSA-N
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Description

2-Aminoadamantane-2-carboxamide is a derivative of adamantane, a polycyclic cage molecule known for its high symmetry and remarkable properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoadamantane-2-carboxamide typically involves the amidation of 2-Aminoadamantane-2-carboxylic acid. One common method is the catalytic amidation of the carboxylic acid substrate with an amine functional group . This process can be facilitated by various catalysts and coupling reagents to activate the carboxylic acid and convert it into a more active intermediate, such as an anhydride, acyl imidazole, or acyl halide .

Industrial Production Methods

Industrial production of this compound may involve flow-based synthesis techniques, which offer high yields and scalability. These methods often utilize continuous flow reactors to ensure precise control over reaction conditions and improve safety .

Chemical Reactions Analysis

Types of Reactions

2-Aminoadamantane-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in radical-based functionalization reactions, which can convert diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. For example, the hydrolysis of 2-Aminoadamantane-2-carbonitrile to form the corresponding carboxamide can be achieved using benzaldehyde in alkaline solution .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, radical-based functionalization can yield a variety of substituted adamantane derivatives with different functional groups .

Scientific Research Applications

2-Aminoadamantane-2-carboxamide has numerous scientific research applications across various fields:

Comparison with Similar Compounds

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

2-aminoadamantane-2-carboxamide

InChI

InChI=1S/C11H18N2O/c12-10(14)11(13)8-2-6-1-7(4-8)5-9(11)3-6/h6-9H,1-5,13H2,(H2,12,14)

InChI Key

XUXCZQPJNQAHMK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3(C(=O)N)N

Origin of Product

United States

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